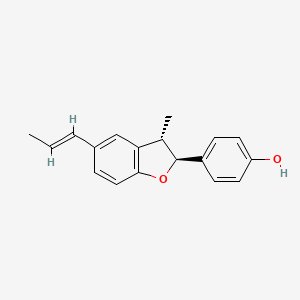
(+)-Conocarpan
Descripción general
Descripción
Synthesis Analysis
The total synthesis of (-)-Conocarpan, which involves the synthesis of (+)-Conocarpan by inversion of configuration, has been achieved through methods based on radical cyclization. These methods have allowed the establishment of the absolute configuration of the compound, with significant studies suggesting a revision of the original 2R,3R-assignment to (+)-Conocarpan, indicating a complex synthetic challenge (Clive & Stoffman, 2007). Another notable synthesis approach involves the asymmetric synthesis of (+)-Conocarpan, highlighting the use of enantioselective hydrogenation and intramolecular ring closure techniques (Cheng-yi Chen & Weisel, 2012).
Molecular Structure Analysis
The molecular structure of (+)-Conocarpan has been thoroughly investigated, with studies focusing on the establishment of its absolute configuration through chemical methods. These investigations have provided insights into the stereochemical aspects of (+)-Conocarpan, facilitating a deeper understanding of its molecular configuration (Clive & Stoffman, 2007).
Chemical Reactions and Properties
Research on (+)-Conocarpan has explored various chemical reactions essential for its synthesis, including radical cyclization and organocatalytic cascade reactions. These studies have unveiled the reactivity and transformation capabilities of (+)-Conocarpan, contributing to the development of novel synthetic routes (Natori et al., 2009).
Physical Properties Analysis
The synthesis and investigation of (+)-Conocarpan have also involved analysis of its physical properties, although specific studies focusing solely on the physical properties of (+)-Conocarpan are less common in the literature. The physical properties such as melting points, solubility, and crystal structure are typically characterized as part of broader synthetic studies.
Chemical Properties Analysis
The chemical properties of (+)-Conocarpan, including its reactivity, stereochemistry, and functional group transformations, are central to understanding its behavior in synthetic and natural settings. The compound’s ability to undergo specific chemical reactions is crucial for its synthesis and application in various chemical studies.
- Clive, D., & Stoffman, E. (2007). Total synthesis of (-)-conocarpan and assignment of the absolute configuration by chemical methods. Chemical Communications, 2151-3. Link to the paper.
- Chen, C.-y., & Weisel, M. (2012). Concise Asymmetric Synthesis of (+)-Conocarpan and Obtusafuran. Synlett, 189-192. Link to the paper.
- Natori, Y., Tsutsui, H., Sato, N., Nakamura, S., Nambu, H., Shiro, M., & Hashimoto, S. (2009). Asymmetric synthesis of neolignans (-)-epi-conocarpan and (+)-conocarpan via Rh(II)-catalyzed C-H insertion process and revision of the absolute configuration of (-)-epi-conocarpan. The Journal of Organic Chemistry, 4418-21. Link to the paper.
Aplicaciones Científicas De Investigación
Synthesis and Configuration
- Synthesis Techniques : The synthesis of (-)-Conocarpan, closely related to (+)-Conocarpan, has been achieved through methods involving radical cyclization. The absolute configuration of these compounds was established using chemical degradation, highlighting a need to revise the original configuration assignment of (+)-Conocarpan (Clive & Stoffman, 2007).
- Asymmetric Synthesis : The asymmetric synthesis of (+)-Conocarpan has been reported, involving enantioselective hydrogenation and intramolecular ring closure methods. This synthesis is significant for the production of chiral alcohols and the construction of the trans-dihydrobenzofuran core (Chen & Weisel, 2012).
Biological Applications
- Antifungal Activity : (+)-Conocarpan has demonstrated antifungal properties, particularly against certain fungi strains. Its effectiveness in inhibiting fungal growth positions it as a potential compound for antifungal treatments (Freixa et al., 2001).
- Biosynthetic Pathway Studies : Research into the biosynthetic pathways leading to (+)-Conocarpan in plants like Piper regnellii has been conducted. This research provides insights into the natural synthesis of such compounds and their role in plant biochemistry (Sartorelli et al., 2001).
Medical and Health Research
- Antinociceptive Properties : Studies have shown that (+)-Conocarpan possesses antinociceptive properties, suggesting its potential in pain management. Its efficacy in various models of pain in mice positions it as a promising compound for further research in pain relief (Silva et al., 2010).
Environmental and Agricultural Applications
- Soil Amendment Studies : The use of Conocarpus biochar, which may contain (+)-Conocarpan, has been explored as a soil amendment for reducing heavy metal availability and uptake by plants. This research has implications for environmental remediation and sustainable agriculture (Al-Wabel et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(2S,3S)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3/b4-3+/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSAHXNLJFDPO-OFXNJDNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C=C1)O[C@@H]([C@H]2C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Conocarpan is a bioactive neolignan found in various plant species, particularly those belonging to the Piper genus, such as Piper rivinoides, Piper regnellii, and Piper solmsianum [, , , ].
A: Conocarpan has the molecular formula C19H20O3 and a molecular weight of 296.36 g/mol [].
A: Conocarpan's structure has been elucidated through various spectroscopic techniques, including 1H and 13C NMR, HSQC, HMBC, gNOE, IR, and MS []. Its characteristic NMR signals include a doublet at δH 6.76 (J = 8.10 Hz) attributed to H-3 and can be used for quantitative analysis [].
ANone: Conocarpan exhibits a wide range of biological activities, including:
- Antifungal activity: It shows potent activity against various Candida species, including Candida albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis [, , , ]. It also demonstrates activity against dermatophytes such as Trichophyton mentagrophytes [, ].
- Antibacterial activity: Conocarpan demonstrates activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Staphylococcus saprophyticus, and Streptococcus agalactiae [, ].
- Anti-inflammatory activity: It displays potent topical anti-inflammatory activity in a mouse ear edema model, comparable to indomethacin. Conocarpan, along with another compound (2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran), demonstrated significant inhibition of edema development and leukocyte infiltration in a croton oil-induced dermatitis model, comparable to hydrocortisone [].
- Insecticidal activity: It exhibits insecticidal activity against Bemisia tabaci (sweetpotato whitefly) [, ].
- Anti-Trypanosoma activity: It shows activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].
A: While Conocarpan shows potent antifungal effects, the precise mechanism of action is not fully understood and requires further investigation. One study suggests that Conocarpan may increase the susceptibility of Candida albicans to phagocytosis and digestion by macrophages, potentially contributing to its antifungal effects [].
A: Structure-activity relationship (SAR) studies indicate that the hydroxyl group in the Conocarpan molecule plays a crucial role in its antifungal activity. Methylation of this group leads to a reduction in activity against Trypanosoma cruzi, suggesting the importance of the hydroxyl group for its interaction with biological targets [].
A: Yes, in vivo studies have demonstrated the potent topical anti-inflammatory activity of Conocarpan in a mouse ear edema model, with efficacy comparable to indomethacin []. Further in vivo studies are needed to evaluate its efficacy against other conditions.
ANone: Currently, there is limited information available regarding resistance mechanisms to Conocarpan.
A: Conocarpan can be quantified using High-Performance Liquid Chromatography coupled with Diode-Array Detector (HPLC-DAD). This method allows for the simultaneous determination and quantification of Conocarpan alongside other neolignans like Eupomatenoid-5 and Eupomatenoid-6 []. Additionally, quantitative NMR (qNMR) can be employed to determine the concentration of Conocarpan in plant extracts, using specific, isolated proton resonances as markers [].
ANone: Yes, Conocarpan has been successfully synthesized via several routes. Some key synthetic approaches include:
- Radical Cyclization: This method, often involving 5-exo-trigonal cyclization of an aryl radical onto a pendant terminal double bond, allows for the construction of the dihydrobenzofuran core of Conocarpan with varying degrees of stereoselectivity [, ].
- Asymmetric Synthesis: Employing a dirhodium(II) carboxylate complex catalyst, this approach utilizes an enantio- and diastereoselective intramolecular C-H insertion reaction to build the cis-2-aryl-2,3-dihydrobenzofuran ring system, leading to the synthesis of both (+)-conocarpan and its enantiomer (-)-epi-conocarpan [].
- Oxidative Cycloaddition: Utilizing Mn(OAc)3 as a reagent, this method involves the oxidative cycloaddition of a 2-cyclohexenone with an appropriate alkene, providing a straightforward route to Conocarpan and related dihydrobenzofurans [, ].
- Enantioselective Oxy-Heck-Matsuda Arylation: This approach utilizes a palladium catalyst and a chiral PyriBox ligand to achieve high trans diastereoselectivity and enantioselectivity in the formation of the dihydrobenzofuran structure, allowing for the efficient synthesis of (-)-conocarpan [].
- Enantioselective Hydrogenation and Cyclization: This strategy involves the enantioselective hydrogenation of prochiral ketones through dynamic kinetic resolution to obtain chiral alcohols. Subsequent intramolecular ring closure, either via an SNAr reaction or metal-catalyzed C–O bond formation, constructs the trans-dihydrobenzofuran core of Conocarpan [].
- Visible-Light Photocatalysis: Utilizing a tailored covalent organic framework (Hex-Aza-COF-3) as a heterogeneous photocatalyst, this approach enables the selective oxidative [3+2] cycloaddition of phenols with olefins under visible light, providing an efficient and sustainable route to Conocarpan [].
A: While specific QSAR models for Conocarpan are not extensively discussed in the provided literature, one study employed molecular docking and molecular dynamics simulations to investigate Conocarpan's potential as an ATM kinase inhibitor. The results suggest that Conocarpan exhibits favorable binding interactions with ATM kinase, indicating its potential as a lead compound for further development [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1235819.png)

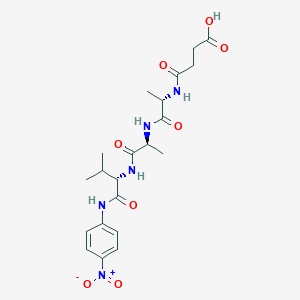
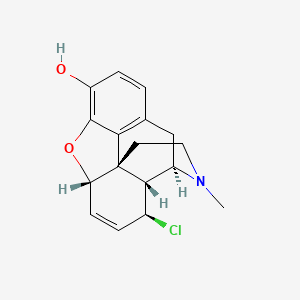
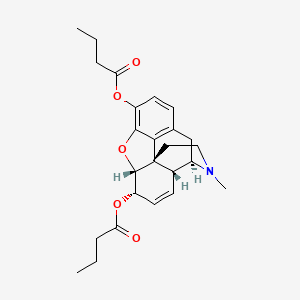
![1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1235827.png)



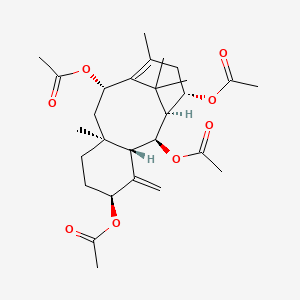
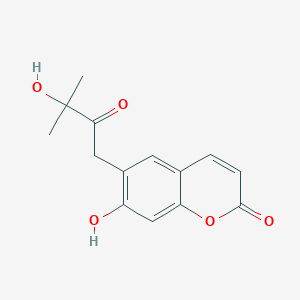
![4-N-benzylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B1235838.png)
![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)
![N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]-1,3-benzothiazol-2-amine](/img/structure/B1235841.png)